N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide
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Overview
Description
N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.
Scientific Research Applications
Environmental Impact and Removal Techniques
N-amine and carboxyl groups in sulfamethoxazole, a compound with structural similarities to N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide, have been identified as persistent organic pollutants from the pharmaceutical industry. Despite bans in many countries, the compound's presence is still detected in various environmental matrices. Techniques like adsorption, Fenton/photo-Fenton process, electrochemical oxidation, and photocatalytic degradation are utilized for its removal, focusing on sustainable development and economic industrialization (Prasannamedha & Kumar, 2020).
Pharmaceutical Applications and Drug Development
Sulfonamide compounds, including N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide, play a significant role in drug development. As a critical moiety in many clinically used drugs, it has been incorporated into treatments for bacterial infections and conditions like glaucoma, inflammation, and cancer. The ongoing development and patenting of sulfonamide compounds indicate their continuing importance in pharmaceuticals (Gulcin & Taslimi, 2018).
Contribution to Sustainable Technology
Compounds related to N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide are crucial in developing sustainable technology. For instance, 5-Hydroxymethylfurfural (HMF), derived from similar plant biomass compounds, is pivotal for producing monomers, polymers, fuels, and other materials, marking a significant stride towards replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Biodegradability
The environmental fate of polyfluoroalkyl chemicals, which are structurally related to N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide, has been a subject of extensive research. Understanding the biodegradability of these compounds is crucial for evaluating their environmental impact and for regulatory considerations. Studies focus on microbial degradation pathways, half-lives, and potential intermediates and products, contributing to a better understanding of their environmental behavior (Liu & Mejia Avendaño, 2013).
properties
Product Name |
N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide |
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Molecular Formula |
C21H21N3O6S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H21N3O6S/c1-29-18-6-3-2-5-17(18)24-31(27,28)16-10-8-15(9-11-16)23-20(25)12-13-22-21(26)19-7-4-14-30-19/h2-11,14,24H,12-13H2,1H3,(H,22,26)(H,23,25) |
InChI Key |
OFWUEHBDMZMOCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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